4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Description
4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, also known as HPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Molecular Structure
A study by Shawish et al. (2021) focused on synthesizing s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine. This work involved molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).
Coordination Chemistry
Research by Peppel & Köckerling (2009) synthesized large 1,3,5-triazine-based ligands, including a Co(II) complex. This study provided insights into how these ligands coordinate with metal ions, revealing the molecular and crystal structures of these complexes (Peppel & Köckerling, 2009).
Soluble Epoxide Hydrolase Inhibitors
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, significant in medicinal chemistry. This study revealed the critical role of the triazine heterocycle for potency and selectivity, providing insights into the design of effective inhibitors (Thalji et al., 2013).
Antibacterial Evaluation
Al-Romaizan (2019) studied the behavior of triazine compounds as nucleophiles towards electrophilic compounds. This research evaluated the antibacterial potential of these compounds, indicating their activity against various bacteria (Al-Romaizan, 2019).
Antimicrobial Activity
Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activity. This research provides valuable data on the potential use of these compounds in combating microbial growth (Sharma et al., 2017).
Green Synthesis and Self-Association
Díaz‐Ortiz et al. (2004) focused on the green synthesis of 2,4-diamino-1,3,5-triazines, highlighting an environmentally friendly approach. The study also explored the crystal structures and N-H interactions of these compounds (Díaz‐Ortiz et al., 2004).
NMR Relaxometric Studies
Baranyai et al. (2012) conducted a comprehensive potentiometric and NMR relaxometric solution study on a triazine-based ligand, PTDITA. This research is crucial for understanding the binding affinity and selectivity of Gd(3+) ions, relevant in MRI contrast agents (Baranyai et al., 2012).
Anticancer Activities
A study by Demirci & Demirbas (2019) synthesized novel Mannich bases from a triazine derivative and evaluated their anticancer activities against prostate cancer cells. This research contributes to understanding the potential of triazine derivatives in cancer therapy (Demirci & Demirbas, 2019).
properties
IUPAC Name |
4-hydrazinyl-N-phenyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c15-20-13-17-12(16-11-7-3-1-4-8-11)18-14(19-13)21-9-5-2-6-10-21/h1,3-4,7-8H,2,5-6,9-10,15H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUHRLPCBNVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine |
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